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Compound of Interest

Compound Name:
Morpholine-2-carbonitrile

hydrochloride

CAS No.: 1205751-07-0

Cat. No.: B1422465

Get Quote

Executive Summary & Strategic Rationale
The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, appearing in

blockbuster drugs such as Linezolid (Antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban

(Anticoagulant). Its incorporation is rarely accidental; it serves as a specific tool to modulate

physicochemical properties.

Why Morpholine? The "Goldilocks" Effect
Replacing a piperidine or cyclohexane ring with morpholine introduces an ether oxygen at the

4-position. This single atom substitution drastically alters the molecular profile:

Metabolic Blockade: The electron-withdrawing oxygen reduces the basicity of the nitrogen (

~8.3 vs. ~11.0 for piperidine), making the ring less susceptible to oxidative metabolism (N-
oxidation) and CYP450 degradation.

Lipophilicity Modulation: Morpholine typically lowers
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by 1.0–1.5 units compared to piperidine, improving aqueous solubility without sacrificing
membrane permeability.

H-Bonding Potential: The ether oxygen acts as a weak hydrogen bond acceptor, often

engaging in critical interactions within kinase hinge regions (e.g., Gefitinib).

Comparative Physicochemical Data
Property Morpholine Piperidine

Strategic
Implication

(Conjugate Acid) ~8.3 ~11.1

Morpholine is less

protonated at

physiological pH (7.4),

improving passive

permeability.

(Octanol/Water) -0.86 0.84

Morpholine

significantly improves

aqueous solubility.

Polar Surface Area

(PSA)
~21 Å² ~12 Å²

Higher PSA aids in

tuning blood-brain

barrier (BBB)

penetration.

Metabolic Stability High Moderate

Oxygen atom

deactivates the ring

toward oxidative

attack.

Synthetic Decision Matrix
Before selecting a protocol, analyze the structural requirements of your target.
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Target Morpholine Structure

Attachment Type?

N-Aryl Morpholine
(e.g., Gefitinib, Linezolid)

 Aromatic Core

N-Alkyl Morpholine

 Aliphatic Chain

C-Substituted Chiral Morpholine

 Stereocenter Required

Method A:
Buchwald-Hartwig Amination

(Pd-Catalysis)

 Halide Available

Method B:
SN2 Alkylation / Reductive Amination

 Aldehyde/Halide Available

Method C:
De Novo Ring Construction

(Pd-Carboamination)

 From Amino Alcohols

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal synthetic pathway based on target architecture.

Protocol A: Palladium-Catalyzed N-Arylation
(Buchwald-Hartwig)
Application: Attaching morpholine to deactivated or sterically hindered aryl halides. This is the

industry standard for generating libraries of kinase inhibitors.

Mechanism & Causality
Morpholine is a secondary amine. While nucleophilic aromatic substitution (

) works for electron-deficient rings (e.g., nitrobenzenes), it fails for unactivated aryl chlorides.
Palladium catalysis bridges this gap.

Ligand Selection:XPhos or RuPhos are critical. These bulky, electron-rich biaryl phosphine

ligands facilitate the oxidative addition of aryl chlorides and, crucially, speed up the reductive
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elimination step, which is often rate-limiting for secondary amines.

Standard Operating Procedure (SOP)
Reagents:

Aryl Halide (1.0 equiv)

Morpholine (1.2 – 1.5 equiv)

Catalyst:

(1–2 mol%) or precatalyst XPhos Pd G3/G4.

Ligand: XPhos (2–4 mol%) (if not using G3/G4).

Base:

(1.5 equiv) or

(for base-sensitive substrates).

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Workflow:

Inert Setup: Charge a reaction vial with the aryl halide,

, XPhos, and

. Crucial: Do not add morpholine yet if it is volatile; wait until sealed or add as a solution.

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy

of the active Pd(0) species.

Solvent Addition: Add anhydrous Toluene via syringe.

Amine Addition: Add Morpholine via syringe.

Reaction: Heat to 80–100°C for 2–12 hours. Monitor via LCMS.
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Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, wash with

water/brine.

Troubleshooting Table:

Observation Root Cause Corrective Action

Low Conversion Oxidative Addition Failure
Switch to BrettPhos or

increase temp to 110°C.

Dehalogenation (Ar-H) -Hydride Elimination

Switch solvent to Toluene

(avoid alcohols); ensure

anhydrous conditions.

Pd Black Precipitation Ligand Instability

Increase Ligand:Pd ratio to 2:1

or use XPhos Pd G4

precatalyst.

Protocol B: De Novo Synthesis of Chiral
Morpholines
Application: Creating 3-substituted or 3,5-disubstituted morpholines with defined

stereochemistry. Direct alkylation of morpholine cannot achieve this. Method: Intramolecular

Pd-Catalyzed Carboamination.[1]

The Challenge
Commercially available morpholines are achiral. To introduce chirality (e.g., for increasing

selectivity against a receptor), one must build the ring from a chiral amino alcohol precursor.

Protocol: Ring Closure of O-Allyl Ethanolamines
Reagents:

Substrate: N-protected O-allyl amino alcohol derivative.

Coupling Partner: Aryl Bromide.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pdf.benchchem.com/1420/A_Technical_Guide_to_the_Synthesis_of_Substituted_Morpholines_for_Researchers_and_Drug_Development_Professionals.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst:

(5 mol%).

Ligand: DPEphos or Xantphos (Bisphosphines are preferred for bite angle).

Base:

or

.

Workflow:

Precursor Synthesis: React a chiral amino alcohol (e.g., L-Alaninol) with allyl bromide (NaH,

THF) to form the O-allyl ether.

Cyclization: Combine the O-allyl ether, Aryl Bromide, Catalyst, and Base in Toluene.

Mechanism: The Pd(0) inserts into the Aryl Bromide, coordinates to the alkene, and induces

syn-aminopalladation followed by reductive elimination.

Result: A cis-3,5-disubstituted morpholine is formed with high diastereoselectivity (>20:1 dr).

[1]

Chiral Amino
Alcohol Ether

Pd(0) / Aryl-Br
Oxidative Addition

Syn-Aminopalladation
(Ring Closure)

Cis-3,5-Disubstituted
Morpholine

Click to download full resolution via product page

Caption: Mechanistic flow for the stereoselective construction of the morpholine ring.

Case Study: Industrial Synthesis of Linezolid
Molecule: Linezolid (Zyvox) Class: Oxazolidinone Antibiotic Role of Morpholine: Improves

solubility and pharmacokinetic profile.

The "Green" Route (Convergent Synthesis)
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While early routes used azide chemistry, modern process chemistry utilizes a convergent

approach involving the morpholine ring early in the sequence.

Step 1: Nucleophilic Aromatic Substitution (

)

Reactants: 3,4-Difluoronitrobenzene + Morpholine.[3]

Conditions: DIPEA, Ethyl Acetate, Reflux.[4]

Observation: The fluorine para to the nitro group is selectively displaced due to resonance

stabilization of the Meisenheimer complex.

Yield: >95%.

Step 2: Reduction

Reactants: Nitro-morpholine intermediate +

.

Catalyst: Pd/C or Raney Nickel.

Product: 3-Fluoro-4-morpholinylaniline.[5]

Step 3: Oxazolidinone Formation

Reactants: Aniline intermediate + (R)-Epichlorohydrin (or Glycidyl butyrate).

Key Insight: This step constructs the core pharmacophore (oxazolidinone) after the

morpholine solubility handle is already installed, ensuring all intermediates remain soluble in

organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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